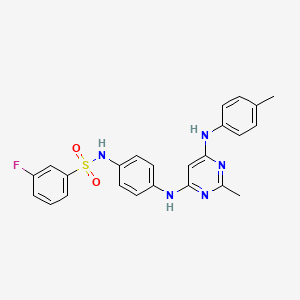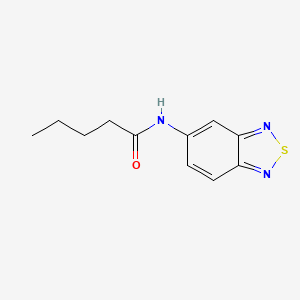![molecular formula C18H22N4O5S B11321937 N-cyclopropyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11321937.png)
N-cyclopropyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of functional groups such as the cyclopropyl, methoxy, and morpholin-4-ylsulfonyl groups further enhances its chemical versatility and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Methoxy Group: The methoxy group is usually introduced through methylation reactions, using reagents such as methyl iodide or dimethyl sulfate.
Incorporation of the Morpholin-4-ylsulfonyl Group: This step involves sulfonylation reactions, where the morpholine ring is attached to the sulfonyl group using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the sulfonyl group, potentially converting them into amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, thiols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-cyclopropyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Medicine
The compound is investigated for its therapeutic potential. It could serve as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound might be used in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-cyclopropyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The pathways involved could range from signal transduction to metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
N-cyclopropyl-5-[4-methoxyphenyl]-1H-pyrazole-3-carboxamide: Lacks the morpholin-4-ylsulfonyl group, which may reduce its biological activity.
N-cyclopropyl-5-[4-morpholin-4-ylsulfonylphenyl]-1H-pyrazole-3-carboxamide: Lacks the methoxy group, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of both the methoxy and morpholin-4-ylsulfonyl groups in N-cyclopropyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide makes it unique. These groups enhance its solubility, stability, and ability to interact with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C18H22N4O5S |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
N-cyclopropyl-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H22N4O5S/c1-26-16-5-2-12(10-17(16)28(24,25)22-6-8-27-9-7-22)14-11-15(21-20-14)18(23)19-13-3-4-13/h2,5,10-11,13H,3-4,6-9H2,1H3,(H,19,23)(H,20,21) |
InChIキー |
HEQAJCPGVABUKX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NC3CC3)S(=O)(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-difluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11321858.png)
![7-benzyl-2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321860.png)
![4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11321868.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11321871.png)

![6,7-dimethyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B11321882.png)
![N-[4-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B11321884.png)
![2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11321889.png)
![1-Ethyl-4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL]piperazine](/img/structure/B11321903.png)
![2-(4-chlorophenoxy)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11321908.png)


![8-(2,5-dimethoxyphenyl)-10-(3-nitrophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11321921.png)
![2-(3,4-dimethoxyphenyl)-7-(2,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321943.png)
